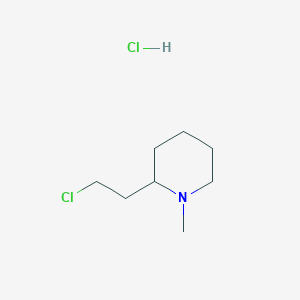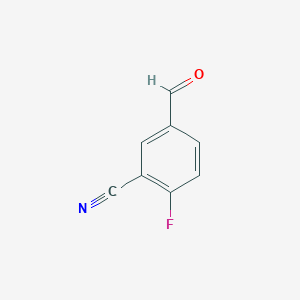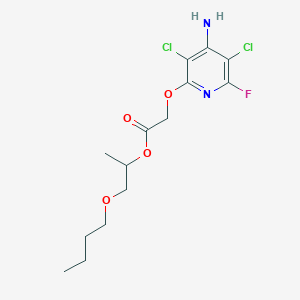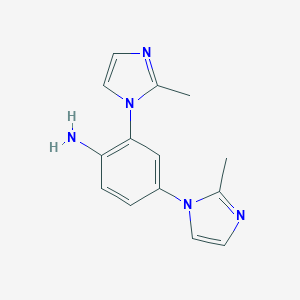
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine, commonly known as BIMPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIMPA is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C15H17N5 and a molecular weight of 271.33 g/mol.
Mécanisme D'action
The mechanism of action of BIMPA involves its binding to the active site of metalloproteases, thereby inhibiting their activity. BIMPA has been shown to bind to the zinc ion present in the active site of metalloproteases, which is essential for their enzymatic activity.
Effets Biochimiques Et Physiologiques
BIMPA has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that BIMPA can inhibit the activity of various metalloproteases such as matrix metalloproteases (MMPs), ADAMs (a disintegrin and metalloproteases), and ACE (angiotensin-converting enzyme). In vivo studies have shown that BIMPA can reduce the levels of MMPs in various tissues, which can help in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BIMPA has several advantages as a research tool, including its high potency and selectivity for metalloproteases, its fluorescent properties, and its ability to inhibit the activity of various metalloproteases. However, BIMPA also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on BIMPA. One potential direction is the development of BIMPA-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the development of BIMPA-based inhibitors for specific metalloproteases that are involved in various diseases such as cancer and arthritis. Furthermore, the potential applications of BIMPA in material science and nanotechnology also warrant further investigation.
Méthodes De Synthèse
BIMPA can be synthesized through a multistep process that involves the reaction of 2-methylimidazole and 4-nitrophenylamine, followed by reduction of the nitro group to an amino group. The final product is obtained by the reaction of the intermediate product with 2-methylimidazole.
Applications De Recherche Scientifique
BIMPA has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, BIMPA has been shown to act as a potent inhibitor of metalloproteases, which are enzymes involved in various physiological processes such as tissue remodeling, inflammation, and cancer metastasis. BIMPA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
134485-97-5 |
|---|---|
Nom du produit |
2,4-Bis-(2-methyl-imidazol-1-YL)-phenylamine |
Formule moléculaire |
C14H15N5 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
2,4-bis(2-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C14H15N5/c1-10-16-5-7-18(10)12-3-4-13(15)14(9-12)19-8-6-17-11(19)2/h3-9H,15H2,1-2H3 |
Clé InChI |
GJEJSBBHYCFZBN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
SMILES canonique |
CC1=NC=CN1C2=CC(=C(C=C2)N)N3C=CN=C3C |
Synonymes |
2,4-BIS-(2-METHYL-IMIDAZOL-1-YL)-PHENYLAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
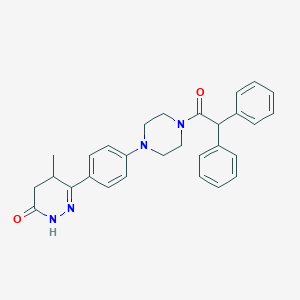

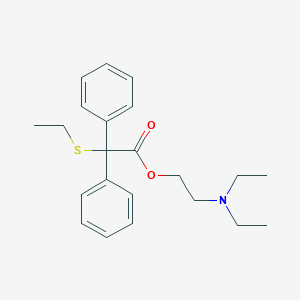
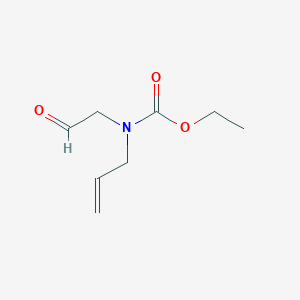
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)

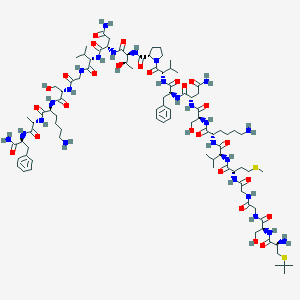
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
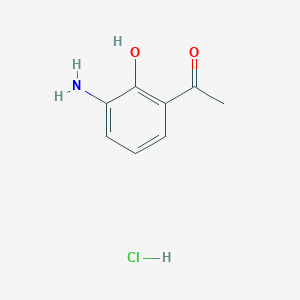
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
